molecular formula C12H9BrN4OS B13460828 4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile

4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile

Cat. No.: B13460828
M. Wt: 337.20 g/mol
InChI Key: NATPXLPLTSSZRY-UHFFFAOYSA-N
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Description

4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with an amino group, a brominated methoxyphenyl group, and a sulfanyl group The carbonitrile group adds further complexity to its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors to form the pyrimidine ring.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Amination and Carbonitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can be used to replace the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group and the sulfanyl group allows it to form hydrogen bonds and other interactions with its targets, leading to modulation of their activity. The brominated methoxyphenyl group may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Bromo-2-methoxyphenyl)pyrimidin-2-amine: This compound shares a similar core structure but lacks the carbonitrile group.

    4-Amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid: This compound has a similar pyrimidine ring but different substituents.

Uniqueness

4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C12H9BrN4OS

Molecular Weight

337.20 g/mol

IUPAC Name

4-amino-2-(5-bromo-2-methoxyphenyl)sulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C12H9BrN4OS/c1-18-9-3-2-8(13)4-10(9)19-12-16-6-7(5-14)11(15)17-12/h2-4,6H,1H3,(H2,15,16,17)

InChI Key

NATPXLPLTSSZRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)SC2=NC=C(C(=N2)N)C#N

Origin of Product

United States

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